3-Bromo-5-isopropylphenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-isopropylphenylboronic acid is an organoboron compound with the molecular formula C9H12BBrO2. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a bromine atom at the third position and an isopropyl group at the fifth position. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions such as the Suzuki-Miyaura coupling .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3-Bromo-5-isopropylphenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the reaction of 3-bromo-5-isopropylphenylmagnesium bromide with trimethyl borate, followed by hydrolysis to yield the boronic acid . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and are conducted at low temperatures to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the reaction by providing better control over reaction parameters such as temperature and mixing .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-5-isopropylphenylboronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds . This compound can also participate in other reactions, including oxidation and substitution reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Major Products: The major products formed from these reactions include biaryl compounds in the case of Suzuki-Miyaura coupling and phenols in the case of oxidation reactions .
Scientific Research Applications
3-Bromo-5-isopropylphenylboronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Bromo-5-isopropylphenylboronic acid in cross-coupling reactions involves the formation of a palladium-boron complex. The palladium catalyst facilitates the transmetalation step, where the boronic acid transfers its aryl group to the palladium center, followed by reductive elimination to form the desired biaryl product . This mechanism is crucial for the efficiency and selectivity of the reaction.
Comparison with Similar Compounds
Phenylboronic Acid: Lacks the bromine and isopropyl substituents, making it less sterically hindered and more reactive in certain reactions.
3-Bromo-4-isopropylphenylboronic Acid: Similar structure but with different substitution pattern, leading to variations in reactivity and selectivity.
4-Bromo-5-isopropylphenylboronic Acid: Another isomer with distinct chemical properties and applications.
Uniqueness: 3-Bromo-5-isopropylphenylboronic acid is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. These properties can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in organic synthesis .
Properties
IUPAC Name |
(3-bromo-5-propan-2-ylphenyl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BBrO2/c1-6(2)7-3-8(10(12)13)5-9(11)4-7/h3-6,12-13H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNQVEISBEIMQOG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)Br)C(C)C)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BBrO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.91 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.